5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dimethoxyethyl group and the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with 1,1-dimethoxyethane in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized oxadiazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The dimethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
- 5-(1,1-Dimethoxyethyl)-1H-pyrazole
- 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole
- (1,1-Dimethoxyethyl)benzene
Comparison:
- 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole vs. 5-(1,1-Dimethoxyethyl)-1H-pyrazole : Both compounds contain the dimethoxyethyl group, but the oxadiazole ring in the former imparts different chemical properties compared to the pyrazole ring in the latter.
- This compound vs. 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole : The oxadiazole ring in the former differs significantly from the thiazole ring in the latter, leading to distinct biological activities and applications.
- This compound vs. (1,1-Dimethoxyethyl)benzene : The presence of the oxadiazole ring in the former provides unique reactivity and potential biological activities not found in the simpler benzene derivative.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(1,1-dimethoxyethyl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5-8-6(12-9-5)7(2,10-3)11-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDZEZWXPOWPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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